molecular formula C20H17N3O2 B4607145 5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4607145
M. Wt: 331.4 g/mol
InChI Key: OAXPCPKIMCUOBI-UHFFFAOYSA-N
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Description

5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. Compounds in this family are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the naphthalene moiety in this compound adds to its potential biological activity and makes it a subject of interest in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .

Mode of Action

Based on the known activities of similar compounds, it can be inferred that it might interact with its targets (like pi3k or protein tyrosine kinases) and inhibit their activity, leading to downstream effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the signaling pathways of its targets. For instance, PI3K is involved in several cellular functions, including cell growth and survival. Therefore, inhibition of PI3K could lead to reduced cell proliferation . Similarly, protein tyrosine kinases play a crucial role in signal transduction pathways that control cell growth, differentiation, metabolism, and migration. Inhibition of these kinases could disrupt these processes .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to the inhibition of its targets. This could result in altered cell signaling, leading to effects such as reduced cell proliferation or altered cell metabolism .

Future Directions

The future directions in the study of pyrido[2,3-d]pyrimidines likely involve the synthesis of new derivatives and the exploration of their biological activities . This includes the development of more selective and effective anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of heterocyclic amines with aldehydes or ketones. One common method is the reaction of 2,6-diaminopyrimidin-4(3H)-one with naphthaldehyde and propylamine under reflux conditions . The reaction is usually carried out in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalene moiety, which enhances its biological activity and potential therapeutic applications. This structural feature distinguishes it from other pyrido[2,3-d]pyrimidine derivatives and contributes to its unique pharmacological profile .

Properties

IUPAC Name

5-naphthalen-2-yl-1-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-23-18-17(19(24)22-20(23)25)16(9-10-21-18)15-8-7-13-5-3-4-6-14(13)12-15/h3-10,12H,2,11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXPCPKIMCUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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